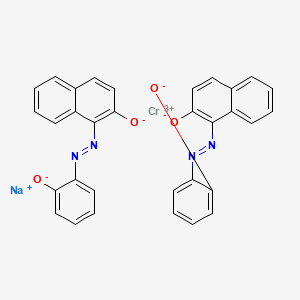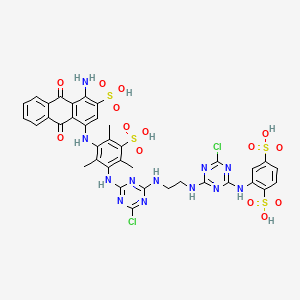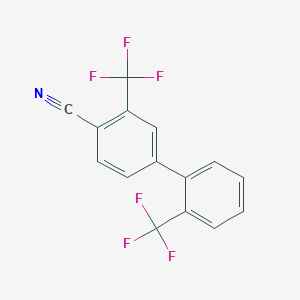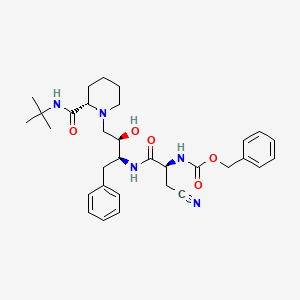
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that features a chromate ion coordinated with two azo ligands. The azo ligands are derived from 2-hydroxyphenyl and 2-naphthol, forming a stable chromate complex. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of sodium chromate with 1-((2-hydroxyphenyl)azo)-2-naphthol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired complex. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems helps in maintaining consistency and quality of the product. The industrial process also involves stringent quality control measures to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo ligands can undergo substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield chromium(II) complexes, while oxidation reactions may produce higher oxidation state chromium compounds .
Wissenschaftliche Forschungsanwendungen
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo ligands. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with various biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-)
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific azo ligands derived from 2-hydroxyphenyl and 2-naphthol, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
75268-76-7 |
|---|---|
Molekularformel |
C32H20CrN4NaO4 |
Molekulargewicht |
599.5 g/mol |
IUPAC-Name |
sodium;chromium(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Cr.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
InChI-Schlüssel |
WSTZEVMRVSPKJK-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)


![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
